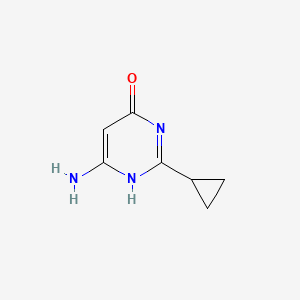

6-amino-2-cyclopropyl-1H-pyrimidin-4-one

Beschreibung

BenchChem offers high-quality 6-amino-2-cyclopropyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-cyclopropyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-amino-2-cyclopropyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-3-6(11)10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZHLWBCKCRMEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=O)C=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=O)C=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-amino-2-cyclopropyl-1H-pyrimidin-4-one Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Strategic Value of the 2-Cyclopropyl-6-aminopyrimidinone Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, renowned for its versatile biological activities. This guide focuses on a specific, yet highly promising, subset: 6-amino-2-cyclopropyl-1H-pyrimidin-4-one and its derivatives. The introduction of a cyclopropyl group at the 2-position is a strategic design element. This small, strained ring system often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, while also providing a vector for exploring new binding interactions within protein targets. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and structure-activity relationships (SAR) of this intriguing class of molecules. Our exploration is grounded in established scientific literature and patents, providing a solid foundation for future research and development endeavors.

I. Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of a chemical scaffold is a cornerstone of any successful drug discovery program. The 6-amino-2-cyclopropyl-1H-pyrimidin-4-one core can be constructed through established pyrimidine synthesis methodologies, primarily involving the cyclocondensation of a three-carbon component with a suitable amidine-containing building block.

A. Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target scaffold points towards two primary synthetic routes:

-

Route A: Cyclocondensation of a β-ketoester or its equivalent with cyclopropylamidine.

-

Route B: Introduction of the cyclopropyl group onto a pre-formed pyrimidine ring.

The choice of starting materials is critical. For instance, the synthesis can commence from commercially available 2,4,6-trichloropyrimidine, which allows for sequential nucleophilic aromatic substitution reactions to introduce the desired functionalities.[1]

B. Experimental Protocol: Synthesis of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one

While a definitive, publicly available, step-by-step protocol for the direct synthesis of the title compound is not readily found in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established pyrimidine chemistry. The following protocol is a representative example based on the cyclocondensation of a suitable β-dicarbonyl compound with cyclopropylamidine.

Step 1: Preparation of Cyclopropylamidine Hydrochloride

-

To a solution of cyclopropanecarbonitrile in anhydrous ethanol, add a solution of hydrogen chloride in ethanol.

-

The mixture is stirred at room temperature, and then ammonia gas is bubbled through the solution.

-

The resulting precipitate of cyclopropylamidine hydrochloride is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclocondensation Reaction

-

To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate and cyclopropylamidine hydrochloride.

-

The reaction mixture is heated at reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 6-amino-2-cyclopropyl-1H-pyrimidin-4-one.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a battery of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

II. Mechanism of Action and Biological Targets

Derivatives of the 2-aminopyrimidine scaffold have been implicated in a wide array of biological activities, with a significant focus on their role as kinase inhibitors. The 6-amino-2-cyclopropyl-1H-pyrimidin-4-one core is being investigated for its potential to selectively target key enzymes involved in cellular signaling pathways that are dysregulated in various diseases, particularly in oncology and immunology.

A. Kinase Inhibition: A Promising Avenue

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. This structural feature allows for the formation of crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Several kinase families are of particular interest for this scaffold:

-

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[2][3][4] Several patents and publications have disclosed pyrimidine derivatives with a cyclopropyl group as potent BTK inhibitors.[5]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling, playing a crucial role in the innate immune response. Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases.[6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Various aminopyrimidine derivatives have been developed as CDK inhibitors.[7]

-

c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress-induced signaling pathways and have been implicated in neurodegenerative diseases and inflammatory conditions.[8][9]

B. Signaling Pathway Modulation

The inhibition of these kinases by 6-amino-2-cyclopropyl-1H-pyrimidin-4-one derivatives would lead to the modulation of downstream signaling pathways. For example, inhibition of BTK would disrupt the BCR signaling cascade, leading to reduced B-cell proliferation and survival.

Caption: Figure 1: Simplified BTK Signaling Pathway and the Point of Intervention for 2-Cyclopropyl-6-aminopyrimidinone Derivatives.

III. Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount for optimizing lead compounds into clinical candidates. While comprehensive SAR data for a large series of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one derivatives is not extensively published, we can extrapolate key principles from related pyrimidine-based kinase inhibitors.

A. The 2-Cyclopropyl Group

As previously mentioned, the cyclopropyl group at the 2-position is a key feature. It is expected to occupy a hydrophobic pocket in the kinase active site, contributing to both potency and selectivity. Variations in the substitution on the cyclopropyl ring itself could be explored to further probe this pocket.

B. The 6-Amino Group

The 6-amino group provides a crucial hydrogen bond donor and acceptor functionality. Modifications at this position can significantly impact binding affinity. For instance, substitution on the amino group with small alkyl or aryl groups can be explored to pick up additional interactions with the protein.

C. The Pyrimidin-4-one Core

The pyrimidin-4-one core serves as the central scaffold. The oxo group and the ring nitrogens are key for establishing interactions with the kinase hinge region. Modifications to the core itself, such as the introduction of substituents at the 5-position, could modulate the electronic properties and orientation of the molecule in the binding pocket.

Table 1: Hypothetical SAR Data for 2-Cyclopropyl-6-aminopyrimidinone Derivatives as BTK Inhibitors

| Compound ID | R1 (at 6-amino) | R2 (at N1) | BTK IC₅₀ (nM) |

| Core | H | H | 500 |

| 1a | Methyl | H | 250 |

| 1b | Phenyl | H | 100 |

| 1c | H | Methyl | 400 |

| 1d | Phenyl | Methyl | 50 |

IV. Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is essential to characterize the activity of newly synthesized compounds. The following are representative protocols for key assays relevant to the potential targets of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one derivatives.

A. In Vitro Kinase Inhibition Assay (Example: BTK)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[10]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)[11]

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[10]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound solution.

-

Add the BTK enzyme solution to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.[10]

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Caption: Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.

B. Cellular Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.

Materials:

-

Cancer cell line (e.g., a B-cell lymphoma line for BTK inhibitors)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT or resazurin-based cell viability reagent

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the number of viable cells.

-

Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

V. Future Directions and Conclusion

The 6-amino-2-cyclopropyl-1H-pyrimidin-4-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of the cyclopropyl moiety offers potential advantages in terms of drug-like properties.

Future research in this area should focus on:

-

Elucidation of a robust and scalable synthesis for the core scaffold and its derivatives.

-

Systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This will involve the synthesis and biological evaluation of a diverse library of analogs.

-

Confirmation of the primary biological target(s) and elucidation of the detailed mechanism of action, including downstream signaling effects.

-

In vivo evaluation of promising lead compounds in relevant animal models of disease.

VI. References

-

BPS Bioscience. BTK (C481S) Kinase Assay Kit. Available from: [Link]

-

Savall BM, Chavez F, Tays K, et al. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. J Med Chem. 2014;57(6):2429-2439.

-

Request PDF. Advances in the Synthesis of Cyclopropylamines. Available from: [Link]

-

Design of novel biotinylated probe 7 with an aminopyrimidine scaffold. - ResearchGate. Available from: [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Med Chem Lett. 2015;6(9):1012-1017.

-

Li, et al. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Med Chem. 2021;12(5):786-791.

-

Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. J Med Chem. 2014;57(21):8896-8909.

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. 2011;2(8):763-768.

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Med Chem Lett. 2016;7(8):748-753.

-

Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives, International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108. Available from: [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. Molecules. 2021;26(24):7554.

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Int J Mol Sci. 2020;21(21):8006.

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. heteroletters.org. Available from: [Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. J Med Chem. 2024;67(4):3112-3126.

-

Ramchander Merugu et al. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Int.J. PharmTech Res. 2015,8(6),pp 88-93. Available from: [Link]

-

QSAR Study of 2-Substituted Aminopyridopyrimidin-7-one derivatives As Tyrosine kinase Inhibitors. Tikrit Journal of Pure Science. 2023;28(5):1-10.

-

Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research. 2024;58(2s):s269-s278.

-

SAR of A and B Rings a IC 50 (nM) b - ResearchGate. Available from: [Link]

-

Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. Available from: [Link]

-

Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Adv. 2024;14(10):7049-7058.

-

Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2021;19(1):4-11.

-

Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study. Preprints.org. 2023.

-

Crystal structure of 6-amino-3-cyclopropyl-1-ethyl-1Hpyrimidine- 2,4-dione hydrate, C9H13N3O2 · H2O. ResearchGate. Available from: [Link]

-

Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules. 2017;22(9):1493.

-

Crystal structure of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione, C9H13N3O2. ResearchGate. Available from: [Link]

-

Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study. Preprints.org. 2024.

-

Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. Tetrahedron Letters. 2000;41(43):8237-8240.

Sources

- 1. BTK Kinase Enzyme System Application Note [worldwide.promega.com]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

The Privileged Pharmacophore: Therapeutic Targeting via 6-Amino-2-cyclopropyl-1H-pyrimidin-4-one

An In-Depth Technical Guide for Drug Development Professionals

As modern drug discovery shifts toward precision medicine, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets—has become paramount. Among these, 6-amino-2-cyclopropyl-1H-pyrimidin-4-one (CAS 954388-42-2)[1] has emerged as a highly versatile building block.

This technical whitepaper dissects the molecular anatomy of this scaffold, explores its validated therapeutic applications across oncology and virology, and provides self-validating experimental workflows for researchers seeking to leverage this pharmacophore in novel drug design.

Molecular Anatomy and Pharmacophore Rationale

To understand the utility of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one, we must analyze the causality behind its structural components. The scaffold is not merely a passive structural core; it is an active participant in target engagement.

-

The Pyrimidin-4-one Core (Hinge-Binding Mimicry): The N1 nitrogen and the C4-carbonyl oxygen act as a rigid, bidentate hydrogen bond acceptor/donor pair. In the context of kinases, this precisely mimics the binding modality of the adenine ring of ATP within the highly conserved hinge region.

-

The 6-Amino Substitution: The exocyclic amine provides an additional, critical hydrogen bond donor. This interaction often targets the backbone carbonyl of the kinase hinge, locking the molecule into a planar conformation and increasing residence time.

-

The 2-Cyclopropyl Moiety (Steric and Metabolic Optimization): Why choose a cyclopropyl group over a simple methyl or ethyl chain? Causality dictates two reasons:

-

Steric Pocket Filling: The cyclopropyl ring provides a compact, rigid, and slightly bulky lipophilic surface that perfectly occupies small hydrophobic pockets (such as the region adjacent to the kinase gatekeeper residue).

-

Metabolic Stability: The unique sp2 -like character of the C-C bonds in the cyclopropyl ring makes it highly resistant to CYP450-mediated oxidative dealkylation, a common metabolic liability of linear alkyl chains[2].

-

Table 1: Physicochemical Profile of the Scaffold

| Property | Value | Structural Significance |

| CAS Number | 954388-42-2[1] | Standardized registry for the building block. |

| Molecular Formula | C₇H₉N₃O | Low molecular weight (151.17 g/mol ) allows for high ligand efficiency (LE). |

| SMILES | C1CC1C2=NC(=CC(=O)N2)N | Highlights the tautomeric equilibrium between pyrimidin-4-one and pyrimidin-4-ol. |

| LogP (Predicted) | ~0.8 - 1.2 | Optimal lipophilicity for aqueous solubility while maintaining membrane permeability. |

Validated Therapeutic Targets

Oncology: PKMYT1 Kinase and Synthetic Lethality

Protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1) is a critical regulator of the G2/M cell cycle checkpoint. It phosphorylates CDK1 at Threonine 14, keeping it inactive. In cancers with CCNE1 amplification or P53 mutations (such as Triple-Negative Breast Cancer, TNBC), cells suffer from severe replication stress and rely entirely on PKMYT1 to prevent premature, catastrophic mitosis[2].

Recent breakthroughs have demonstrated that derivatives utilizing the 2-cyclopropyl-pyrimidinone (or bioisosteric fused ring) architecture are exceptionally potent PKMYT1 inhibitors. For instance, compound XH-30 utilizes a 2-cyclopropyl substitution to achieve an IC₅₀ of 4.1 nM, inducing G2/M phase release and massive DNA damage in TNBC models[2].

Figure 1: Synthetic lethality pathway of PKMYT1 inhibition in CCNE1-amplified cancers.

Table 2: Comparative SAR for PKMYT1 Inhibition

Data adapted from structure-activity relationship studies on PKMYT1 inhibitors[2].

| R-Group (Position 2) | PKMYT1 IC₅₀ (nM) | Mechanistic Rationale |

| Methyl | 13.6 ± 2.0 | Baseline hydrophobic interaction; susceptible to rapid clearance. |

| Cyclopropyl | 4.1 ± 0.2 | Optimal steric fit in the solvent-exposed/gatekeeper-adjacent pocket; high metabolic stability. |

| tert-Butyl | Active (~75% at 50nM) | Steric clash reduces optimal hinge-binding geometry. |

| Chlorine | Inactive | Loss of critical hydrophobic contacts; electronegative repulsion. |

Virology: HCV NS5B Polymerase

Beyond kinases, the 6-amino-2-cyclopropyl-1H-pyrimidin-4-one scaffold is a critical intermediate in the synthesis of non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. As detailed in patent US20120107273A1, this core is conjugated with piperazine derivatives to bind allosteric pockets on the viral polymerase, locking the enzyme in an inactive conformation and halting viral replication[3].

Immuno-Oncology: CD73 Inhibition

The scaffold is also heavily utilized in the synthesis of CD73 inhibitors. CD73 is an ecto-5'-nucleosidase that converts AMP to immunosuppressive adenosine in the tumor microenvironment. By incorporating the 6-amino-2-cyclopropyl motif into purine/pyrimidine analogs, researchers have developed potent inhibitors that block this enzymatic conversion, thereby restoring T-cell and NK-cell activity against tumors[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, any drug discovery program utilizing this scaffold must employ a self-validating cascade. A single assay is never sufficient; causality must be proven through orthogonal techniques that decouple thermodynamic binding from enzymatic turnover and cellular permeability.

Figure 2: Self-validating experimental workflow for evaluating pyrimidinone-based inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Causality: Standard colorimetric or fluorometric assays are highly susceptible to false positives caused by the auto-fluorescence of heterocyclic compounds. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly dependent on target inhibition.

-

Methodology:

-

Incubate 5 nM recombinant kinase (e.g., PKMYT1) with the cyclopropyl-pyrimidinone derivative in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Add ATP at the empirically determined Km value to ensure the assay is sensitive to competitive hinge-binders.

-

Add the specific peptide substrate and incubate for 60 minutes at 25°C.

-

Quench the reaction with EDTA and add a Europium-labeled anti-phospho antibody and an APC-labeled tracer.

-

Measure the emission ratio (665 nm / 615 nm) after a 100 µs delay.

-

-

Self-Validation: Include Staurosporine as a positive control (pan-kinase inhibitor) and a des-amino analog as a negative control to prove the necessity of the 6-amino hydrogen bond donor.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

-

Causality: IC₅₀ values are relative and dependent on ATP concentration. SPR provides absolute thermodynamic parameters ( KD ) and, crucially, the residence time ( 1/koff ), which often correlates better with in vivo efficacy than binding affinity alone.

-

Methodology:

-

Immobilize His-tagged target protein onto a Series S Sensor Chip NTA via Ni²⁺ chelation and amine coupling.

-

Flow the inhibitor over the chip at varying concentrations (e.g., 0.1 nM to 1000 nM) using a running buffer of PBS-T with 2% DMSO.

-

Record the association phase for 180 seconds and the dissociation phase for 600 seconds.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .

-

-

Self-Validation: Perform a "reverse orientation" check by immobilizing a biotinylated version of the inhibitor and flowing the target protein. If the KD matches, the binding is not an artifact of protein immobilization.

Protocol 3: Cellular Target Engagement (NanoBRET)

-

Causality: A compound may bind tightly in a biochemical assay but fail to cross the cell membrane or compete with high intracellular ATP concentrations (~1-5 mM). NanoBRET verifies live-cell target engagement.

-

Methodology:

-

Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

-

Plate cells in 384-well plates and incubate with a cell-permeable fluorescent tracer known to bind the target's active site.

-

Add serial dilutions of the synthesized cyclopropyl-pyrimidinone inhibitor.

-

Measure the BRET signal; as the inhibitor displaces the tracer, the BRET signal decreases, yielding an intracellular IC₅₀.

-

Conclusion

The 6-amino-2-cyclopropyl-1H-pyrimidin-4-one scaffold is a masterclass in rational drug design. By combining the rigid hydrogen-bonding network required for ATP-mimicry with the unique steric and metabolic properties of the cyclopropyl ring, this building block serves as the foundation for next-generation therapeutics targeting everything from synthetic lethality in TNBC to viral replication in HCV.

References

-

Molaid / US Patent US20120107273A1. (2012). NEW PIPERAZINE COMPOUND AND USE THEREOF AS A HCV POLYMERASE INHIBITOR. Retrieved from[Link]

-

European Patent Office (EPO) / EP3134411. (2021). PURINE DERIVATIVES AS CD73 INHIBITORS FOR THE TREATMENT OF CANCER. Retrieved from[Link]

-

Huang, J., et al., Journal of Medicinal Chemistry (ACS Publications). (2025). Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer. Retrieved from[Link]

Sources

The Ascendancy of Pyrimidinones: A Technical Whitepaper on Scaffold Discovery, Evolution, and Therapeutic Application

Executive Summary

The pyrimidinone scaffold—a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group—has evolved from a synthetic curiosity into a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, specifically its capacity for bidentate metal chelation and versatile hydrogen bonding, have driven paradigm-shifting discoveries in virology and oncology. This technical guide explores the historical genesis of pyrimidinone compounds, the rational design principles that led to blockbuster HIV-1 integrase inhibitors (INSTIs), their expansion into targeted cancer therapies, and the validated experimental protocols used to synthesize and evaluate these molecules.

Chemical Genesis: The Pyrimidinone Scaffold

Historical Context: The Biginelli Reaction

The history of pyrimidinone derivatives traces back to 1893 when Italian chemist Pietro Biginelli reported the first multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) [1]. The classical Biginelli reaction involved a one-pot cyclocondensation of an aromatic aldehyde, urea (or thiourea), and a 1,3-dicarbonyl compound under strongly acidic conditions.

While the initial yields were poor, the reaction established a foundational methodology for accessing the pyrimidinone core. Modern medicinal chemistry has drastically optimized this process. Today, microwave-assisted synthesis utilizing eco-friendly Lewis acid catalysts (e.g., MgBr2 or nanoporous silica) allows for rapid, high-yield generation of diverse pyrimidinone libraries[2].

Mechanistic Rationale for Drug Discovery

Why did the pyrimidinone core become so highly prized? As an Application Scientist, I emphasize that a scaffold's utility is dictated by its spatial geometry and electronic distribution. The pyrimidinone core possesses a highly polarized amide/enone-like motif. The adjacent hydroxyl and carbonyl groups on optimized pyrimidinone rings act as a highly efficient bidentate chelator for divalent metal cations (such as Mg2+ or Mn2+ ). This specific chelation geometry is the exact mechanistic key to inhibiting metalloenzymes, most notably HIV-1 integrase and various human kinases [3].

Landmark Breakthrough: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

From N-Methyl Pyrimidinones to Raltegravir

The most profound clinical impact of pyrimidinone chemistry occurred in the mid-2000s during the search for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). HIV integrase inserts viral DNA into the host genome using two Mg2+ ions in its catalytic active site.

Early diketo acid inhibitors suffered from poor pharmacokinetic (PK) profiles. Researchers discovered that substituting the diketo acid with an N-methyl pyrimidinone scaffold retained the critical metal-chelating oxygen atoms while drastically improving cellular permeability and metabolic stability [4]. Further optimization of the N-methyl pyrimidinone series led to the discovery of Raltegravir (MK-0518) , which in 2007 became the first FDA-approved INSTI [5].

Overcoming Viral Resistance: Bicyclic and Tricyclic Evolution

While Raltegravir was revolutionary, mutations in the HIV integrase enzyme (e.g., Q148H, G140S, N155H) rapidly conferred resistance by altering the active site's topology. To combat this, structural biologists and chemists utilized X-ray crystallography to design next-generation pyrimidinones.

By conformationally locking the pyrimidinone core into bicyclic and tricyclic architectures (such as carbamoyl pyridones and morpholino-fused pyrimidinones like BMS-707035), researchers increased the residence time of the drug-target binary complex [6]. These rigidified structures penetrate deeper into the mutated active sites, leading to second-generation drugs like Dolutegravir and Bictegravir, which maintain low nanomolar potency even against resistant strains [7].

Fig 1: Mechanism of action for Pyrimidinone-based INSTIs via active site Mg2+ chelation.

Quantitative Data: INSTI Potency Comparison

The table below summarizes the evolution of pyrimidinone derivatives and their efficacy against wild-type (WT) and mutant (Q148H) HIV-1 integrase.

| Compound Class | Representative Drug | Target Enzyme | IC50 (WT) | IC50 (Q148H Mutant) | Key Structural Feature |

| N-Methyl Pyrimidinone | Raltegravir | HIV-1 Integrase | ~10 nM | >700 nM | Monocyclic, flexible linker |

| Morpholino-fused | BMS-707035 | HIV-1 Integrase | ~5 nM | ~85 nM | Bicyclic, restricted rotation |

| Tricyclic Pyrimidinone | Dolutegravir | HIV-1 Integrase | ~2.7 nM | ~4.5 nM | Extended cyclic tethering |

Expansion into Oncology: Kinase and USP7 Inhibition

Beyond virology, the structural resemblance of fused pyrimidinones (e.g., pyrido[2,3-d]pyrimidinones) to endogenous purines has made them highly effective in oncology [8].

-

Kinase Inhibitors: In 1993, Kisliuk et al. demonstrated that pyrido-pyrimidinones act as potent inhibitors of dihydrofolate reductase (DHFR). More recently, CF3 -pyrimidinone derivatives have been developed as selective inhibitors of PI3K α , a critical node in cancer cell survival pathways [9].

-

Ubiquitination Pathway (USP7): Pyrimidinone derivatives have recently been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7). By inhibiting USP7, these compounds prevent the deubiquitination (and subsequent stabilization) of MDM2, thereby restoring the tumor suppressor function of p53 [10].

Validated Experimental Workflows & Protocols

To ensure scientific integrity, any drug discovery program utilizing pyrimidinones must rely on self-validating experimental systems. Below are standardized protocols for the synthesis and biochemical validation of pyrimidinone compounds.

Protocol 1: Microwave-Assisted Synthesis of the Dihydropyrimidinone Core

Causality Note: Microwave irradiation is chosen over conventional heating to ensure uniform thermal distribution, minimizing side-product formation (e.g., Knoevenagel condensates) and reducing reaction time from hours to minutes. MgBr2 acts as a mild Lewis acid to activate the aldehyde carbonyl, facilitating nucleophilic attack by the urea.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe vial, combine 1.0 mmol of the target aromatic aldehyde, 1.2 mmol of urea, and 1.0 mmol of ethyl acetoacetate.

-

Catalysis: Add 10 mol% of MgBr2 and 2 mL of ethanol as the solvent.

-

Irradiation: Seal the vial and subject it to microwave irradiation (250 W) at 120°C for 10–15 minutes.

-

Monitoring (Internal Control): Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot validates completion.

-

Isolation: Pour the mixture into 20 mL of crushed ice/water. Filter the resulting precipitate under a vacuum.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrimidinone derivative. Validate structure via 1H -NMR and LC-MS.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

Causality Note: This biochemical assay utilizes a FRET (Förster Resonance Energy Transfer) or AlphaScreen system. It is self-validating because it includes both a positive control (Raltegravir) to confirm assay sensitivity and a DMSO-only negative control to establish the baseline enzymatic activity.

Step-by-Step Methodology:

-

Reagent Assembly: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM DTT, and 0.05% CHAPS. Note: MgCl2 is strictly required as the pyrimidinone core must chelate these ions to function.

-

Enzyme Incubation: Add recombinant HIV-1 Integrase (100 nM final concentration) to 384-well microplates.

-

Compound Addition: Dispense the synthesized pyrimidinone derivatives in a 10-point dose-response titration (e.g., 10 μ M to 0.5 nM). Include Raltegravir as the positive control. Incubate at room temperature for 30 minutes.

-

Substrate Addition: Add the pre-assembled viral DNA donor substrate (labeled with a donor fluorophore) and the target DNA substrate (labeled with an acceptor fluorophore).

-

Reaction & Detection: Incubate at 37°C for 60 minutes. Measure the FRET signal using a microplate reader (e.g., EnVision). A decrease in FRET signal is directly proportional to the inhibition of the strand transfer process.

-

Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Fig 2: Validated workflow for the microwave-assisted Biginelli synthesis of pyrimidinones.

Future Perspectives

The pyrimidinone scaffold remains a wellspring of therapeutic potential. As drug resistance continues to plague antiviral and antineoplastic therapies, the highly tunable nature of the pyrimidinone core allows for iterative structural evolution. Future developments are heavily focused on PROTACs (Proteolysis Targeting Chimeras), where pyrimidinone derivatives are being utilized as highly specific E3 ligase recruiting ligands, opening a new chapter in targeted protein degradation.

References

-

Jyothi N Rao, Sujatha K. "Synthesis, Characterization and Antioxidant Activity of Pyrimidinone Derivatives." Der Pharma Chemica. Available at:[Link]

-

Akbar et al. "Proficient synthesis of bioactive annulated pyrimidine derivatives: A review." Journal of Heterocyclic Chemistry. Available at:[Link]

-

"Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity." Brieflands. Available at: [Link]

-

"The development of novel HIV integrase inhibitors and the problem of drug resistance." SciSpace. Available at:[Link]

-

"Has Molecular Docking Ever Brought us a Medicine?" IntechOpen. Available at: [Link]

-

Naidu, B. N., et al. "The discovery and preclinical evaluation of BMS-707035, a potent HIV-1 integrase strand transfer inhibitor." PubMed (NIH). Available at:[Link]

-

Patel, M. M., et al. "Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors." PubMed (NIH). Available at:[Link]

- "Pyrimidinone derivatives as antimalarial agents." Google Patents (US9321790B2).

-

"Emerging drug development technologies targeting ubiquitination for cancer therapeutics." PMC (NIH). Available at:[Link]

The Pyrimidinone Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a remarkable array of therapeutic agents.[1] Its prevalence is a direct result of its unique physicochemical properties, synthetic tractability, and its ability to form key interactions with a wide range of biological targets. This guide provides a comprehensive technical overview of the critical role pyrimidinone and its derivatives play in contemporary drug discovery. We will delve into the synthetic strategies used to create these vital compounds, explore their diverse biological activities across major disease areas, analyze structure-activity relationships (SAR), and present detailed case studies of clinically successful pyrimidinone-based drugs.

The Pyrimidinone Core: A Profile of a Privileged Scaffold

The six-membered pyrimidinone ring system, a diazine containing a ketone group, is a structural motif frequently found in both natural products and synthetic pharmaceuticals.[2] Its "privileged" status stems from several key attributes:

-

Biomimetic Nature: The pyrimidinone core mimics the structure of nucleobases like uracil and thymine, allowing these molecules to be recognized by and interact with a multitude of enzymes and receptors involved in nucleic acid metabolism and other fundamental cellular processes.[1][3]

-

Hydrogen Bonding Capability: The nitrogen atoms and the carbonyl group of the pyrimidinone ring are excellent hydrogen bond donors and acceptors. This allows for strong and specific interactions with the amino acid residues in the active sites of target proteins, a crucial factor for potency and selectivity.[4]

-

Synthetic Accessibility: A variety of robust and versatile synthetic methods have been developed for the construction of the pyrimidinone scaffold and its subsequent derivatization. This enables the efficient generation of large libraries of compounds for high-throughput screening and SAR studies.[5]

-

Favorable Physicochemical Properties: The pyrimidinone core often imparts favorable pharmacokinetic properties to drug candidates, including improved metabolic stability and oral bioavailability.[6]

Synthetic Strategies: Building the Pyrimidinone Core

The construction of the pyrimidinone scaffold and its derivatives is a well-established field of organic chemistry. Several powerful synthetic methodologies are routinely employed in drug discovery programs.

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This reaction provides a straightforward and atom-economical route to dihydropyrimidinones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidinones.

Experimental Protocol: A Representative Biginelli Reaction

Objective: To synthesize 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Urea (1.5 equivalents)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

A mixture of benzaldehyde, ethyl acetoacetate, and urea in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from hot ethanol to yield the pure dihydropyrimidinone.

Other Synthetic Routes and Derivatizations

Beyond the Biginelli reaction, other methods such as the cyclocondensation of β-dicarbonyl compounds with amidines or guanidines are also widely used. Once the core is formed, further functionalization through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions allows for the introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the pyrimidinone scaffold.[7]

Therapeutic Applications and Biological Activities

Pyrimidinone derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as treatments for a wide range of diseases.[5][8]

Anticancer Agents

The pyrimidinone scaffold is a cornerstone in the development of modern cancer therapies.[9] These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival.[10]

-

Kinase Inhibition: Many pyrimidinone derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[10] By blocking the activity of these enzymes, pyrimidinone-based drugs can halt the uncontrolled growth of cancer cells.[11]

-

Disruption of DNA Synthesis: As mimics of natural pyrimidines, some pyrimidinone-based drugs act as antimetabolites. They can be incorporated into DNA or RNA, or they can inhibit enzymes essential for nucleotide biosynthesis, leading to the disruption of DNA replication and ultimately, cell death (apoptosis).[10][12]

Table 1: In Vitro Anticancer Activity of Selected Pyrimidinone Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6a | Not Specified | Leukemia | Promising Activity | [7] |

| Compound 6b | Not Specified | Non-Small Cell Lung | Promising Activity | [7] |

| Pyrazolo[1,5-a]pyrimidine derivative | Not Specified | MCF-7 (Breast) | Potent Activity | [13] |

| Trisubstituted pyrido[2,3-d]pyrimidinone 40 | Not Specified | A549 (Lung) | 9.6 | [11] |

| 4,6-disubstituted pyrrolo[2,3-d]pyrimidine 53 | EGFR | HeLa (Cervical) | 0.0033 | [11] |

Antiviral and Antimicrobial Agents

The ability of pyrimidinone derivatives to interfere with nucleic acid synthesis also makes them effective antiviral and antimicrobial agents.[5]

-

Antiviral Activity: By inhibiting viral polymerases or host cell enzymes required for pyrimidine biosynthesis, these compounds can effectively block viral replication.[10] They have shown promise against a range of viruses, including influenza and coronaviruses.[10]

-

Antimicrobial Activity: Pyrimidinone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[7] For instance, certain derivatives have shown significant activity against Staphylococcus aureus and Candida albicans.[7]

Other Therapeutic Areas

The therapeutic potential of pyrimidinones extends beyond oncology and infectious diseases. They have been investigated for a variety of other conditions, including:

-

Anti-inflammatory and Analgesic: Certain pyrazolyl-pyrimidinone derivatives are selective inhibitors of adenylyl cyclase type 1 (AC1), a promising target for the treatment of inflammatory pain.[14]

-

Antimalarial: Pyrimidone derivatives have been identified as potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival.[15] One compound demonstrated an impressive IC50 of 23 nM against this target.[15]

-

Cardiovascular and Neurological Disorders: The versatility of the pyrimidinone scaffold has led to its exploration in the treatment of cardiovascular diseases and various neurological disorders.[8][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidinone derivatives is highly dependent on the nature and position of the substituents on the core ring.[16] Understanding these structure-activity relationships is crucial for the rational design of new and improved drug candidates.

-

Substituents at the N1 and N3 positions: Modifications at these positions can influence the compound's solubility, metabolic stability, and interaction with the target protein.

-

Substituents at the C2, C4, C5, and C6 positions: These positions offer ample opportunities for derivatization to enhance potency, selectivity, and pharmacokinetic properties. For example, in a series of pyrrolo[2,3-d]pyrimidines, the presence of a 3-bromo substituent was found to be crucial for EGFR inhibitory activity.[11]

The systematic exploration of these positions allows medicinal chemists to fine-tune the properties of a lead compound to achieve the desired therapeutic profile.

Pyrimidinone-Based Drugs in the Clinic: Case Studies

The success of the pyrimidinone scaffold is exemplified by the number of FDA-approved drugs that incorporate this core structure.[17][18]

Case Study: Ibrutinib (Imbruvica®)

-

Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, Ibrutinib inhibits the proliferation and survival of malignant B-cells.

-

Therapeutic Use: It is approved for the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

-

The Role of the Pyrimidinone Core: The pyrimidinone core of Ibrutinib is crucial for its binding to the active site of BTK, forming key hydrogen bonds that contribute to its high potency.

Case Study: Vericiguat (Verquvo®)

-

Mechanism of Action: Vericiguat is a soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation.

-

Therapeutic Use: It is used to reduce the risk of cardiovascular death and hospitalization for heart failure.

-

The Role of the Pyrimidinone Core: The pyrimidinone moiety in Vericiguat is a key structural element that contributes to its activity as an sGC stimulator.

Future Directions and Challenges

The pyrimidinone scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on:

-

Targeting Novel Biological Pathways: The versatility of the pyrimidinone core allows for its application to a wide range of emerging therapeutic targets.

-

Overcoming Drug Resistance: The development of novel pyrimidinone derivatives that can overcome resistance to existing therapies is a key area of research, particularly in oncology and infectious diseases.

-

Improving Drug Delivery and Targeting: The use of advanced drug delivery systems to specifically target pyrimidinone-based drugs to diseased tissues could enhance their efficacy and reduce side effects.

Visualizations

Diagram 1: General Workflow for Pyrimidinone-Based Drug Discovery

Caption: A generalized workflow for the discovery and development of pyrimidinone-based drugs.

Diagram 2: Inhibition of EGFR Signaling by a Pyrimidinone Derivative

Caption: Mechanism of action for a pyrimidinone-based EGFR inhibitor in cancer cells.

Conclusion

The pyrimidinone scaffold represents a remarkable success story in medicinal chemistry. Its inherent drug-like properties, combined with its synthetic versatility, have enabled the development of a diverse range of life-saving medicines. As our understanding of disease biology continues to grow, the "privileged" pyrimidinone core is poised to remain a central and indispensable tool in the hands of drug discovery professionals for the foreseeable future.

References

-

Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. Available at: [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). ResearchGate. Available at: [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (2009). PubMed. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. Available at: [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Available at: [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press. Available at: [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. Available at: [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). EurekaSelect. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. Available at: [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Semantic Scholar. Available at: [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthetic approaches of pyrimidine scaffold. (2024). ResearchGate. Available at: [Link]

-

Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (2015). Bentham Science. Available at: [Link]

-

The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (2023). PubMed. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Available at: [Link]

-

Pyrimidine and pyrimidinone clinical drugs. (2024). ResearchGate. Available at: [Link]

-

FDA approved six-membered ring fused pyrimidine-based derivatives. (2023). CoLab. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available at: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 7. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. benthamscience.com [benthamscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. sciensage.info [sciensage.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for In Vitro DNMT1 Inhibition Assay using 6-amino-2-cyclopropyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation, and its dysregulation is a hallmark of various diseases, including cancer.[1] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for an in vitro assay to screen for and characterize the inhibitory potential of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one, a small molecule with a pyrimidine scaffold, against human DNMT1. The protocol is based on an ELISA-like method that colorimetrically quantifies DNMT1 activity.

Introduction: The Role of DNMT1 in Epigenetics and Disease

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the fifth carbon of cytosine residues in DNA.[2] In mammals, this family includes DNMT1, DNMT3A, and DNMT3B. While DNMT3A and DNMT3B are responsible for de novo methylation, DNMT1 is the key maintenance methyltransferase, ensuring the faithful propagation of methylation patterns to daughter strands during DNA replication. Aberrant DNA methylation, often involving the hypermethylation of tumor suppressor gene promoters, is a common feature in cancer, leading to gene silencing and uncontrolled cell growth.[1] Consequently, the inhibition of DNMT1 has emerged as a promising strategy for cancer therapy, with the potential to reactivate silenced tumor suppressor genes.[3]

The pyrimidine scaffold is a common feature in a variety of biologically active compounds, including those with anticancer properties.[4][5] 6-amino-2-cyclopropyl-1H-pyrimidin-4-one is a pyrimidine derivative of interest for its potential as an enzyme inhibitor. This protocol outlines a robust and high-throughput compatible method to assess its ability to inhibit DNMT1 activity in vitro.

Assay Principle

The DNMT1 activity/inhibition assay described here is an ELISA-based method that quantifies the methylation of a DNA substrate.[3][6] The core principle of this assay is as follows:

-

A cytosine-rich DNA substrate is immobilized onto the wells of a microplate.[3][7]

-

Recombinant human DNMT1 enzyme is added to the wells along with the cofactor S-adenosyl-L-methionine (SAM). In the presence of an active enzyme, the DNA substrate becomes methylated.[6]

-

The test compound, 6-amino-2-cyclopropyl-1H-pyrimidin-4-one, is included in the reaction mixture to assess its inhibitory effect on DNMT1 activity.

-

Following the methylation reaction, the wells are washed, and a primary antibody that specifically recognizes 5-methylcytosine (5-mC) is added.[1][6]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody.

-

Finally, a chromogenic substrate for the enzyme-conjugated secondary antibody is introduced, leading to a color change that is proportional to the amount of methylated DNA.[6] The absorbance is measured using a microplate reader. A decrease in color intensity in the presence of the test compound indicates inhibition of DNMT1 activity.

Materials and Reagents

This protocol is designed based on the components and principles of commercially available DNMT1 activity/inhibition assay kits.[3][6][8]

| Reagent/Material | Supplier | Catalog No. (Example) | Storage |

| Recombinant Human DNMT1 | Abcam | ab113467 (part of kit) | -80°C |

| 6-amino-2-cyclopropyl-1H-pyrimidin-4-one | Sigma-Aldrich | 954388-42-2 | 2-8°C |

| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 | -20°C |

| 96-well strip plate with DNA substrate | EpigenTek | P-3001 (part of kit) | 4°C |

| Anti-5-Methylcytosine (5-mC) Antibody | EpigenTek | P-3001 (part of kit) | 4°C |

| HRP-conjugated Secondary Antibody | EpigenTek | P-3001 (part of kit) | 4°C |

| Assay Buffer | EpigenTek | P-3001 (part of kit) | 4°C |

| Wash Buffer (10X) | EpigenTek | P-3001 (part of kit) | RT |

| Color Development Solution | EpigenTek | P-3001 (part of kit) | 4°C |

| Stop Solution | EpigenTek | P-3001 (part of kit) | RT |

| DMSO (for compound dissolution) | Sigma-Aldrich | D8418 | RT |

| Microplate Reader | N/A | N/A | N/A |

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Caption: Workflow for the in vitro DNMT1 inhibition assay.

DNA Methylation Pathway

Caption: Inhibition of DNMT1-catalyzed DNA methylation.

Detailed Experimental Protocol

5.1. Preparation of Reagents

-

1X Wash Buffer: Dilute the 10X Wash Buffer with deionized water to prepare the required volume of 1X Wash Buffer.

-

Test Compound (6-amino-2-cyclopropyl-1H-pyrimidin-4-one): Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed 1%.

-

Positive Control (Optional): A known DNMT1 inhibitor (e.g., Decitabine) can be used as a positive control for inhibition.

-

DNMT1 Enzyme: Dilute the recombinant DNMT1 enzyme to the desired concentration in Assay Buffer just before use. Keep the enzyme on ice.

5.2. Assay Procedure

-

Plate Setup: Determine the number of wells required for the experiment. Include wells for a blank (no DNMT1), a negative control (with DNMT1 but no inhibitor), and various concentrations of the test compound.

-

Reaction Initiation:

-

Add 50 µL of Assay Buffer to each well.

-

Add 2 µL of SAM to each well.

-

Add 2 µL of the diluted test compound to the respective wells. For the negative control, add 2 µL of Assay Buffer with the same DMSO concentration as the test compound wells.

-

To initiate the enzymatic reaction, add 2 µL of the diluted DNMT1 enzyme to all wells except the blank. For the blank well, add 2 µL of Assay Buffer.

-

-

Incubation: Mix the components by gently tapping the plate. Cover the plate and incubate at 37°C for 60-90 minutes.

-

Washing: After incubation, wash each well three times with 150 µL of 1X Wash Buffer.

-

Primary Antibody Incubation: Add 50 µL of the diluted anti-5-mC antibody to each well. Cover the plate and incubate at room temperature for 60 minutes.

-

Washing: Wash each well three times with 150 µL of 1X Wash Buffer.

-

Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Cover the plate and incubate at room temperature for 30 minutes.

-

Washing: Wash each well four times with 150 µL of 1X Wash Buffer.

-

Color Development: Add 100 µL of the Color Development Solution to each well and incubate at room temperature for 2-10 minutes, protected from light. Monitor the color development and stop the reaction when the negative control wells turn a medium blue.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well on a microplate reader at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

6.1. Calculation of DNMT1 Activity and Inhibition

-

Correct for Background: Subtract the absorbance of the blank from the absorbance of all other wells.

-

Calculate Percent Inhibition: The percentage of DNMT1 inhibition for each concentration of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one can be calculated using the following formula:

% Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_negative_control - OD_blank)] * 100

Where:

-

OD_inhibitor is the optical density of the well with the test compound.

-

OD_blank is the optical density of the well without DNMT1.

-

OD_negative_control is the optical density of the well with DNMT1 but without the test compound.

-

6.2. Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that reduces the enzyme activity by 50%. To determine the IC₅₀ value for 6-amino-2-cyclopropyl-1H-pyrimidin-4-one, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

| Parameter | Description |

| Blank | Contains all reagents except the DNMT1 enzyme. Used for background correction. |

| Negative Control | Contains all reagents, including DNMT1 and vehicle (DMSO), but no inhibitor. Represents 100% enzyme activity. |

| Test Compound | Contains all reagents, including DNMT1 and varying concentrations of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one. |

| Positive Control | Contains all reagents, including DNMT1 and a known DNMT1 inhibitor. Validates the assay's ability to detect inhibition. |

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls should be included in every assay:

-

Intra-plate and Inter-plate Variability: Running replicates of each condition within the same plate and repeating the experiment on different days will help assess the precision and reproducibility of the assay.

-

Z'-factor: For high-throughput screening, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Linear Range of the Assay: It is important to ensure that the assay is performed within the linear range of both the enzyme concentration and the incubation time. This can be determined by running preliminary experiments with varying enzyme concentrations and incubation times.

By adhering to this detailed protocol and incorporating the appropriate controls, researchers can confidently assess the in vitro inhibitory activity of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one against DNMT1, providing valuable insights for further drug development efforts.

References

-

EpigenTek. (n.d.). EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit. Retrieved from [Link]

-

Gong, L., et al. (2016). DNA Methyltransferase Activity Assays: Advances and Challenges. PMC. Retrieved from [Link]

-

Jurkowska, R. Z., et al. (2011). DNA methyltransferase assays. Methods in Molecular Biology, 791, 157-77. Retrieved from [Link]

-

EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. Retrieved from [Link]

-

EpigenTek. (n.d.). DNA Methyltransferase & Demethylase Assays. Retrieved from [Link]

-

Verbanac, D., et al. (2010). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research, 20(8), 1236-1244. Retrieved from [Link]

-

PubChem. (n.d.). [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. Retrieved from [Link]

-

Alarcon-Elvira, J., et al. (2023). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Pharmaceuticals, 16(5), 743. Retrieved from [Link]

-

Ohsumi, K., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. Retrieved from [Link]

-

Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ozay, Z. I., et al. (2019). Flow-cytometry-based in vitro assay for assessing T-cell- mediated cytotoxicity against a target cell. protocols.io. Retrieved from [Link]

-

Monti, M. C., & Bertamino, A. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(11), 1591. Retrieved from [Link]

-

Robinson, A. E., et al. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry, 220, 113431. Retrieved from [Link]

-

Duax, W. L., et al. (1984). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Progress in Clinical and Biological Research, 168, 1-28. Retrieved from [Link]

-

Kumar, P., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(3), 3939-3949. Retrieved from [Link]

Sources

- 1. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. epigentek.com [epigentek.com]

- 4. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

- 7. epigentek.com [epigentek.com]

- 8. DNMT1 Activity/Inhibition Assay Kit (Fluorometric) (KA1516): Novus Biologicals [novusbio.com]

Application Note: Multi-Parametric Cell-Based Assay Workflows for Evaluating 6-Amino-2-cyclopropyl-1H-pyrimidin-4-one Derivatives

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently observe drug development programs fail during in vivo translation due to a lack of rigorous in vitro cellular validation. Biochemical assays (e.g., cell-free polymerase assays) are excellent for confirming direct target engagement, but they fail to account for cellular permeability, metabolic stability, and off-target cytotoxicity.

To properly evaluate derivatives of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one, we must deploy a self-validating system . The causality here is critical: a dead or dying cell cannot replicate a virus, nor can it secrete cytokines. If we only measure the reduction in viral replication, compound toxicity is indistinguishable from true antiviral efficacy. Therefore, every efficacy readout must be multiplexed or paralleled with a highly sensitive cytotoxicity counter-screen to establish a true Selectivity Index (SI).

Mechanistic & Experimental Workflows

The following diagrams illustrate the dual-pathway potential of the pyrimidinone scaffold and the self-validating experimental workflow required to accurately profile these compounds.

Mechanism of Action for 6-amino-2-cyclopropyl-1H-pyrimidin-4-one derivatives.

Self-validating multi-parametric cell-based assay workflow.

Detailed Experimental Methodologies

Protocol A: HCV Subgenomic Replicon Efficacy Assay

Step-by-Step Procedure:

-

Cell Preparation: Harvest Huh7.5 HCV replicon cells at 70-80% confluency using TrypLE. Neutralize and resuspend in assay media (DMEM supplemented with 5% FBS, 1% Pen/Strep, and 1% Non-Essential Amino Acids).

-

Seeding: Dispense 1×104 cells per well into a white, flat-bottom 96-well plate (total volume 90 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 6-amino-2-cyclopropyl-1H-pyrimidin-4-one derivative in 100% DMSO. Dilute these stocks 1:100 in assay media to create 10X working solutions (final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced toxicity).

-

Treatment: Add 10 µL of the 10X compound working solutions to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sofosbuvir at 1 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Detection: Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of Steady-Glo® Luciferase Assay System reagent to each well. Incubate in the dark for 10 minutes to allow for complete cell lysis.

-

Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Protocol B: Cytotoxicity Counter-Screen (CellTiter-Glo)

To ensure the observed reduction in luciferase signal from Protocol A is due to specific polymerase inhibition and not compound-induced cell death, a parallel viability assay is mandatory.

Step-by-Step Procedure:

-

Parallel Plating: Seed and treat a secondary clear-bottom 96-well plate with Huh7.5 cells exactly as described in Protocol A, Steps 1-5.

-

Detection: After the 72-hour incubation, equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent (measuring intracellular ATP as a proxy for metabolic activity).

-

Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes. Measure luminescence.

-

Data Integration: Calculate the Cytotoxic Concentration 50% ( CC50 ) and the Effective Concentration 50% ( EC50 ). The Selectivity Index (SI) is calculated as SI=CC50/EC50 . An SI > 10 is generally required to consider a compound a specific inhibitor.

Protocol C: TLR7/8 Target Engagement Assay (Orthogonal Screen)

Given the structural similarity of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one to known immunomodulators, derivatives should be counter-screened for to map off-target effects or identify novel immunotherapeutic leads.

Step-by-Step Procedure:

-

Seeding: Seed HEK-Blue™ TLR7 or TLR8 reporter cells (which secrete embryonic alkaline phosphatase [SEAP] upon NF-κB activation) at 4×104 cells/well in a 96-well plate.

-

Treatment: Apply the compound dose-response series as prepared in Protocol A. Include R848 (Resiquimod) as a positive control.

-

Incubation: Incubate for 24 hours at 37°C.

-

Detection: Transfer 20 µL of the cell culture supernatant to a new flat-bottom plate. Add 180 µL of QUANTI-Blue™ Solution. Incubate for 1-3 hours at 37°C.

-

Readout: Measure optical density (OD) at 620 nm using a spectrophotometer.

Data Presentation & Analysis

Quantitative data from the multi-parametric workflows should be synthesized into a standardized matrix to allow medicinal chemists to establish Structure-Activity Relationships (SAR). Below is an example of how the data must be structured:

| Compound ID | Scaffold Motif | HCV Replicon EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | TLR7 Activation EC50 (µM) |

| Vehicle (DMSO) | N/A | > 100 | > 100 | N/A | > 100 |

| Sofosbuvir (Ctrl) | Nucleotide | 0.045 | > 50.0 | > 1100 | > 50.0 |

| R848 (Ctrl) | Imidazoquinoline | > 50.0 | > 50.0 | N/A | 0.12 |

| Derivative-01 | 6-amino-2-cyclopropyl-1H-pyrimidin-4-one | 1.25 | 45.5 | 36.4 | > 50.0 |

| Derivative-02 | 6-amino-2-cyclopropyl-1H-pyrimidin-4-one | 0.85 | 4.2 | 4.9 (Toxic) | 12.5 |

| Derivative-03 | 6-amino-2-cyclopropyl-1H-pyrimidin-4-one | > 50.0 | > 50.0 | N/A | 0.85 |

Note: Derivative-02 exhibits an SI of < 10, indicating that its apparent antiviral activity is heavily confounded by host cell toxicity. Derivative-03 shows a shift toward TLR7 agonism, highlighting the scaffold's dual-pathway potential.

References

- US Patent 8,017,612 B2. Motoda, D. "Piperazine compound and use thereof as a HCV polymerase inhibitor." Japan Tobacco Inc., Granted Sept 13, 2011.

-

Lohmann, V., et al. "Replication of Subgenomic Hepatitis C Virus RNAs in a Hepatoma Cell Line." Science, vol. 285, no. 5424, 1999, pp. 110-113. URL:[Link]

-

Hemmi, H., et al. "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, vol. 3, 2002, pp. 196–200. URL: [Link]

Sources

how to use 6-amino-2-cyclopropyl-1H-pyrimidin-4-one in chronic pain research

Application Note: Utilizing 6-Amino-2-cyclopropyl-1H-pyrimidin-4-one in the Development of Novel Therapeutics for Chronic Pain

Executive Summary

The development of non-opioid therapeutics for chronic neuropathic and inflammatory pain requires highly selective targeting of peripheral nociceptive pathways. 6-amino-2-cyclopropyl-1H-pyrimidin-4-one (CAS 954388-42-2), which exists in tautomeric equilibrium with 6-amino-2-cyclopropylpyrimidin-4-ol, serves as a highly privileged building block in medicinal chemistry. This guide details the mechanistic rationale, synthetic incorporation, and self-validating biological workflows required to utilize this pyrimidine scaffold in the discovery of novel antagonists targeting the P2X3 purinergic receptor and the Nav1.8 voltage-gated sodium channel .

Mechanistic Rationale & Structural Causality

In chronic pain states, peripheral nociceptors become hyper-excitable due to the sensitization of specific ion channels. The Nav1.8 channel is critical for action potential propagation in dorsal root ganglia (DRG)[1], while the ATP-gated P2X3 receptor mediates acute and chronic nociceptive signaling following tissue injury[2].

The selection of 6-amino-2-cyclopropyl-1H-pyrimidin-4-one as a core pharmacophore is driven by strict structure-activity relationship (SAR) causality:

-

Pharmacophore Geometry: The pyrimidine-4-one core mimics endogenous purines, allowing it to competitively or allosterically bind to purinergic receptors like P2X3[3].

-

Lipophilic Engagement: The C2-cyclopropyl group provides a rigid, lipophilic moiety that enhances metabolic stability against CYP450 degradation. Sterically, it perfectly occupies hydrophobic accessory pockets within the Nav1.8 voltage-sensing domain and the P2X3 allosteric cleft[4].

-

Hydrogen Bonding Vectors: The C6-amino and C4-carbonyl/hydroxyl groups act as critical hydrogen-bond donors and acceptors, anchoring the molecule to key polar residues (e.g., Thr/Ser) in the target protein's binding site[3].

Fig 1. Mechanism of action showing pyrimidine antagonists blocking P2X3 and Nav1.8 nociceptive signaling.

Synthetic Protocols: Derivatization Workflow

To create a self-validating drug discovery system, the building block must be functionalized into a lead candidate and systematically tested. The following protocol describes the synthesis of a biaryl-pyrimidine derivative.

Step 1: Electrophilic Activation

-

Suspend 6-amino-2-cyclopropyl-1H-pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).